molecular formula C8H7BrN4O3 B14906199 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide

Cat. No.: B14906199
M. Wt: 287.07 g/mol
InChI Key: RIENWQANQLUQLZ-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS).

    Nitration: The brominated pyrazole is nitrated using a nitrating agent like nitric acid.

    Acetylation: The nitro-bromo-pyrazole is then reacted with propargylamine and acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acidic conditions.

    Substitution: Sodium azide (NaN3) or thiols (R-SH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide
  • 2-(4-bromo-3-amino-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(prop-2-yn-1-yl)acetamide is unique due to the presence of both a bromine and a nitro group on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C8H7BrN4O3

Molecular Weight

287.07 g/mol

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)-N-prop-2-ynylacetamide

InChI

InChI=1S/C8H7BrN4O3/c1-2-3-10-7(14)5-12-4-6(9)8(11-12)13(15)16/h1,4H,3,5H2,(H,10,14)

InChI Key

RIENWQANQLUQLZ-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CN1C=C(C(=N1)[N+](=O)[O-])Br

Origin of Product

United States

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